molecular formula C11H13FO4 B13919069 Ethyl 3-fluoro-4,5-dimethoxybenzoate

Ethyl 3-fluoro-4,5-dimethoxybenzoate

Cat. No.: B13919069
M. Wt: 228.22 g/mol
InChI Key: FXKYOUWRQVYSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 3-fluoro-4,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-4,5-dimethoxybenzoic acid.

    Reduction: 3-fluoro-4,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4,5-dimethoxybenzoate depends on its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-fluoro-4,5-dimethoxybenzoate
  • Ethyl 3,4-dimethoxybenzoate
  • Ethyl 3,5-diethoxybenzoate

Uniqueness

Ethyl 3-fluoro-4,5-dimethoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and influence its interaction with biological targets.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

ethyl 3-fluoro-4,5-dimethoxybenzoate

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-8(12)10(15-3)9(6-7)14-2/h5-6H,4H2,1-3H3

InChI Key

FXKYOUWRQVYSJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.